N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021263-78-4
VCID: VC11950223
InChI: InChI=1S/C19H16ClN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C19H16ClN3O5S2
Molecular Weight: 465.9 g/mol

N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1021263-78-4

Cat. No.: VC11950223

Molecular Formula: C19H16ClN3O5S2

Molecular Weight: 465.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide - 1021263-78-4

Specification

CAS No. 1021263-78-4
Molecular Formula C19H16ClN3O5S2
Molecular Weight 465.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H16ClN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Standard InChI Key NSLIJLBNZZJIQT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a chlorophenyl moiety, a methoxybenzenesulfonyl group, and a dihydropyrimidine core. This compound is of interest due to its potential pharmaceutical applications, arising from its intricate arrangement of functional groups that may influence its biological activity.

Potential Biological Activities

  • Kinase Inhibition: Compounds with similar structures, featuring sulfhydryl and carbonyl groups, are known pharmacophores for kinase inhibitors. Kinases are crucial enzymes in cellular processes, and their inhibition can be a therapeutic strategy for diseases like cancer.

  • Antimicrobial Activity: The presence of sulfur atoms and aromatic rings suggests potential antimicrobial properties, which could include antibacterial, antifungal, or antiviral activities.

Research and Interaction Studies

Interaction studies are essential to understand how this compound interacts with biological molecules, such as enzymes and receptors. These studies aim to identify molecular targets and modulate their activity, which is crucial for determining the compound's pharmacological profile and therapeutic potential.

Data Table: Comparison of Related Compounds

Compound NameMolecular Weight (g/mol)CAS Number/Identifier
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide289.7188951-63-7
N-(4-chlorophenyl)-2-[4-(8-methyl-2-oxo-4H-3,1-benzoxazin-1-yl)piperidin-1-yl]acetamide;hydrochloride450.4PubChem CID 10456393
2-{(4-chlorophenyl)methylsulfonamido}-N-hydroxyacetamide384.8PubChem CID 9843079
N-(4-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamideNot Available1021263-78-4 (Catalog Number)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator